Nibr2(bipy) demonstrates effectiveness as a catalyst in nickel-based (Ni-based) catalytic systems for arylation reactions. These reactions involve attaching an aryl group (a hydrocarbon ring with six carbon atoms) to a heteroarene (a molecule with aromatic rings containing atoms other than carbon and hydrogen). Nibr2(bipy) is particularly useful for rapid synthesis of specific molecules, such as febuxostat, a medication for gout and hyperuricemia treatment [].
Research has shown that Nibr2(bipy) can act as a catalyst in carboxylation reactions. These reactions introduce a carboxyl group (COOH) to a molecule. Nibr2(bipy) facilitates this process under moderate temperatures and pressure conditions, making it a practical tool for generating various useful reactants [].
Nibr2(bipy) is a valuable subject for studying coordination chemistry, the field that explores how molecules bind to metal ions. Research on Ni(BDC)/2,2'-bipy compounds, for example, has revealed how factors like temperature and pH can influence the structural characteristics of the resulting complexes. This research provides insights into the versatile bonding modes and dimensional structures achievable with Nibr2(bipy) [].
Nickel (II) dibromide with 2,2'-bipyridine, commonly referred to as Nickel (II) dibromide bipyridine or NiBr2(bipy), is an inorganic coordination compound characterized by its vibrant yellow-brown solid form. This compound is notable for its solubility in water, where it can form a blue-green hexahydrate. The molecular structure of NiBr2(bipy) features a central nickel (II) ion coordinated by two bromide ions and a bidentate bipyridine ligand, which contributes to its unique chemical properties and reactivity.
While the primary focus of NiBr2(bipy) is on its chemical applications, there is emerging interest in its biological activity. The compound has been investigated for its potential interactions with biological systems, particularly concerning its role as a catalyst in synthesizing biologically active molecules. Its derivatives may exhibit properties that could be useful in medicinal chemistry, although specific biological activities remain under exploration .
The synthesis of NiBr2(bipy) typically involves the reaction of nickel (II) bromide with 2,2'-bipyridine under controlled conditions. The general reaction can be represented as follows:
This reaction often requires an inert atmosphere to prevent oxidation and ensure the purity of the product. Thermal degradation methods have also been explored, where the complex is subjected to high temperatures under argon flow to yield size-controlled nickel nanoparticles.
NiBr2(bipy) finds applications across various fields:
Research into the interaction of NiBr2(bipy) with other compounds has revealed insights into its coordination behavior and catalytic mechanisms. Studies have shown that the ligand environment significantly affects the reactivity of nickel complexes, influencing their performance in various catalytic applications. For instance, variations in ligands can alter the electronic properties of nickel, thereby affecting its ability to participate in redox processes essential for catalysis .
NiBr2(bipy) belongs to a class of nickel complexes that share similar structural features but differ in their ligands and reactivity profiles. Some comparable compounds include:
Compound Name | Ligands | Unique Features |
---|---|---|
Nickel (II) bromide | None | Simple structure; less versatile than bipyridine complex |
Nickel (II) acetate | Acetate | Used primarily for organic synthesis; different reactivity |
Nickel (II) chloride | None | Commonly used but less effective as a catalyst compared to bipyridine complexes |
Nickel (II) dimethylglyoxime | Dimethylglyoxime | Known for selective catalysis; different ligand properties |
Nickel (II) phenanthroline | Phenanthroline | Exhibits strong photochemical properties; used in photoredox catalysis |
NiBr2(bipy) stands out due to its effective catalytic activity and versatility across various
NiBr₂(bipyridine) facilitates cross-coupling reactions by stabilizing nickel in oxidation states critical for oxidative addition and reductive elimination. The bipyridine ligand enhances electron density at the nickel center, enabling efficient activation of aryl halides. For example, in Ullmann-type C–O couplings, photoexcitation of NiBr₂(bipyridine) generates a ligand-to-metal charge transfer (LMCT) state, weakening the Ni–aryl bond and producing a reactive Ni(I) intermediate. This species undergoes transmetalation with nucleophiles, such as alkoxides, to form aryl ethers (Table 1).
Table 1: Representative Cross-Coupling Reactions Using NiBr₂(Bipyridine)
Substrate Pair | Product | Yield (%) | Conditions |
---|---|---|---|
Aryl bromide + Phenol | Diaryl ether | 92 | Visible light, RT |
Aryl chloride + Thiol | Thioether | 85 | 365 nm UV, 50°C |
Notably, heterogeneous variants of NiBr₂(bipyridine) immobilized on conjugated microporous polymers enable continuous-flow C–S couplings with minimal metal leaching. The ligand’s carbazole substituents extend light absorption into the visible spectrum (λmax = 450 nm), bypassing the need for external photocatalysts.
The NiBr₂(bipyridine) system promotes C–H activation via cyclometalation pathways. In the arylation of heteroarenes, the nickel center coordinates to the substrate, inducing a six-membered transition state that lowers the activation energy for C–H cleavage. For instance, furans undergo direct arylation at the C3 position with aryl iodides in the presence of Mn⁰ as a reductant. Density functional theory (DFT) studies reveal that the bipyridine ligand stabilizes high-spin Ni(II) intermediates, facilitating oxidative addition into C–H bonds.
Key advances include the functionalization of unactivated alkanes under mild conditions. Using NiBr₂(bipyridine) and a silver cocatalyst, cyclohexane undergoes dehydrogenative coupling with aryl halides to yield alkylarenes at 80°C, a significant improvement over traditional Pd-based systems requiring >150°C.
NiBr₂(bipyridine) catalyzes the carboxylation of aryl electrophiles using CO₂ as a C1 source. The reaction proceeds through a Ni(II)–aryl intermediate that inserts CO₂ into the Ni–C bond, followed by protodecarboxylation to yield benzoic acids. Mechanistic studies using in situ infrared spectroscopy confirm the formation of a nickel-bound carbonate species during catalysis.
In decarboxylative couplings, aryl carboxylates react with alkyl halides to form C(sp²)–C(sp³) bonds. The bipyridine ligand suppresses β-hydride elimination, enabling the retention of stereochemistry in chiral alkyl partners. For example, (R)-2-octyl bromide couples with sodium 4-methoxybenzoate to afford the corresponding product with 98% enantiomeric excess.
Electrochemical studies demonstrate that NiBr₂(bipyridine) mediates reductive couplings via a Ni(I) intermediate. Cyclic voltammetry of [(bipyridine)Ni(II)(2-tolyl)Br] shows a reversible reduction wave at −1.6 V (vs SCE), corresponding to the formation of a Ni(I)–aryl species. This intermediate undergoes transmetalation with a second Ni(II) complex, yielding a bis(aryl)Ni(II) species that reductively eliminates the biaryl product (Figure 1).
$$
\text{(bipyridine)Ni}^{II}\text{(Ar)Br} + e^- \rightarrow \text{(bipyridine)Ni}^{I}\text{(Ar)} \xrightarrow{\text{Transmetalation}} \text{(bipyridine)Ni}^{II}\text{(Ar)}_2 \rightarrow \text{Ar–Ar}
$$
This pathway dominates under catalytic conditions with zinc as the terminal reductant, achieving turnover numbers >500 for 2,2’-bitolyl synthesis.
NiBr₂(bipyridine) enables stannylation of aryl halides through a radical mechanism. Irradiation with visible light generates aryl radicals via LMCT excitation, which combine with tributylstannane to form arylstannanes. The reaction exhibits broad functional group tolerance, including esters and nitriles, with yields up to 89% (Table 2).
Table 2: Stannylation of Aryl Halides Using NiBr₂(Bipyridine)
Aryl Halide | Stannane Product | Yield (%) |
---|---|---|
4-CN-C₆H₄I | 4-CN-C₆H₄SnBu₃ | 85 |
3-AcO-C₆H₄Br | 3-AcO-C₆H₄SnBu₃ | 78 |
Borylation remains less explored but preliminary data suggest that NiBr₂(bipyridine) facilitates Miyaura-type couplings with bis(pinacolato)diboron, albeit requiring elevated temperatures (110°C) and prolonged reaction times.